alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride

Description

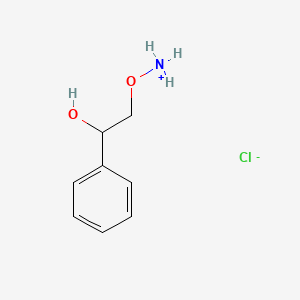

Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride is a synthetic benzyl alcohol derivative featuring an aminooxy (-ONH₂) functional group attached to the alpha-carbon of the benzyl alcohol core.

Properties

CAS No. |

73728-58-2 |

|---|---|

Molecular Formula |

C8H12ClNO2 |

Molecular Weight |

189.64 g/mol |

IUPAC Name |

(2-hydroxy-2-phenylethoxy)azanium;chloride |

InChI |

InChI=1S/C8H12NO2.ClH/c9-11-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6H2,9H3;1H/q+1;/p-1 |

InChI Key |

SBYMYZPNHFXOMI-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C(CO[NH3+])O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of 2-Nitroacetophenone to 2-Amino-Alpha-Methylbenzyl Alcohol

One classical method involves catalytic hydrogenation of 2-nitroacetophenone using palladium on charcoal as a catalyst in an alcoholic solvent (e.g., ethanol). The reaction proceeds under controlled temperature (40–130 °C) and elevated hydrogen pressure (up to 500 atmospheres), yielding 2-amino-alpha-methylbenzyl alcohol as a major product along with minor byproducts such as 2-aminoacetophenone and tar-like materials.

| Parameter | Value |

|---|---|

| Starting material | 2-nitroacetophenone (25 g) |

| Catalyst | 5% Pd on charcoal (2.5 g) |

| Solvent | Absolute ethanol |

| Temperature | 50 °C |

| Pressure | 800–900 psi hydrogen |

| Reaction time | 18 hours |

| Yield | ~12% conversion to product |

This process allows for the preparation of the amino-substituted benzyl alcohol intermediate, which can be further functionalized.

Introduction of the Aminooxy Group

The aminooxy group is typically introduced via nucleophilic substitution or by reacting intermediates with hydroxylamine derivatives.

Formation of Aminooxy Substituted Benzyl Alcohols via Oxime or Oxazolidine Intermediates

A reported method involves the formation of oxazolidine intermediates by reacting alpha-amino alcohols with aldehydes and subsequent acylation steps. The oxazolidine ring is then cleaved under acidic conditions (e.g., hydrogen chloride gas in ether) to yield the aminooxy-substituted benzyl alcohol hydrochloride.

- Formation of oxazolidine by reacting the amino alcohol with an aldehyde in an inert solvent.

- Acylation with acyl halides (e.g., R-CO-Cl) in solvents like benzene, toluene, or ethers at room temperature for 1–24 hours.

- Acidic cleavage of the oxazolidine ring using hydrogen chloride gas to liberate the aminooxy compound.

- Crystallization from ethanol/hexane mixtures to isolate the hydrochloride salt.

Reaction Conditions Summary:

| Step | Conditions |

|---|---|

| Oxazolidine formation | Room temperature, inert solvents |

| Acylation | Room temperature, 1–24 hours |

| Acidic cleavage | HCl gas in ether, evaporation |

| Crystallization | Ethanol/hexane |

| Yield | ~70% for final hydrochloride salt |

This method provides optically active aminooxy benzyl alcohol hydrochlorides with good yields and purity.

Alternative Reduction and Functionalization Approaches

Other approaches include:

- Reduction of nitro or oxime precursors using hydride reagents such as lithium aluminium hydride or borane complexes under controlled conditions to yield amino alcohols, which can then be converted to aminooxy derivatives.

- Use of hydroxylamine derivatives in the presence of base (alkali metal hydroxides or alkoxides) to substitute halogenated benzyl alcohol intermediates, introducing the aminooxy group.

These methods require careful control of reaction conditions to avoid side reactions and decomposition of the aminooxy functionality.

Summary Table of Preparation Methods

Analytical and Purification Notes

- The hydrochloride salt form is preferred for purification due to its crystalline nature and stability.

- Characterization typically involves melting point determination, optical rotation, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy.

- Purification often employs crystallization from ethanol/hexane mixtures after acid treatment.

Chemical Reactions Analysis

Types of Reactions

Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: Reduction reactions can convert the aminooxy group back to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, thiols, or amines can be used under mild to moderate conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Cancer Treatment

Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride has been investigated for its potential in cancer therapy. It acts as an alpha helix mimetic, which can influence the Wnt signaling pathway, a crucial mechanism involved in cell growth and oncogenesis. This compound can inhibit the transcriptional activity of TCF4/β-catenin complexes, making it a candidate for treating colorectal cancer and other malignancies associated with aberrant Wnt signaling .

1.2 Fibrotic Diseases

Research indicates that this compound can also be effective in treating fibrotic diseases. Its ability to modulate cellular pathways involved in fibrosis makes it a promising candidate for therapeutic applications in conditions such as pulmonary fibrosis and liver cirrhosis .

Bioconjugation Techniques

2.1 Aminooxy Click Chemistry

The compound is utilized in aminooxy click chemistry, a versatile bioconjugation approach that allows for the selective attachment of biomolecules to surfaces or other molecules. This technique is particularly useful in creating targeted drug delivery systems and developing diagnostic tools .

2.2 Oligonucleotide Conjugation

This compound can be employed to conjugate ligands to oligonucleotides, enhancing the specificity and efficacy of nucleic acid-based therapies. This application is crucial in developing antisense oligonucleotides and RNA interference technologies .

Cosmetic Formulations

The compound’s properties make it suitable for use in cosmetic formulations, where it may serve as an active ingredient that enhances skin health or improves product stability. Its role in cosmetics is supported by its compatibility with various skin care formulations, providing benefits without causing irritation .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Study A | Cancer Treatment | Demonstrated inhibition of TCF4/β-catenin pathway leading to reduced tumor growth in colorectal cancer models. |

| Study B | Fibrotic Diseases | Showed significant reduction in fibrosis markers in animal models of lung fibrosis when treated with the compound. |

| Study C | Bioconjugation | Successfully conjugated ligands to oligonucleotides, improving targeting efficacy in gene therapy applications. |

Mechanism of Action

The mechanism of action of alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride involves its reactivity with nucleophiles and electrophiles. The aminooxy group can form stable adducts with carbonyl compounds, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Alpha-Substituted Benzyl Alcohol Derivatives

Structural and Functional Insights

- Substituent Impact: Aminooxy vs. Aminoalkyl: The aminooxy group in the target compound is distinct from aminoalkyl substituents (e.g., methylamino, ethylamino) in analogs. Aminooxy groups are rare in pharmaceuticals but may enhance nucleophilicity or oxidative stability compared to amines. Heterocyclic vs. Aliphatic: Phenyramidol’s 2-pyridylamino group () introduces aromaticity and hydrogen-bonding capacity, contributing to muscle relaxant activity. In contrast, aliphatic amino groups (e.g., isopropylamino in isoproterenol) favor adrenergic receptor binding .

Metabolic Stability :

Toxicity and Safety :

- Phenyramidol’s reversible paralysis in rodents suggests dose-dependent neurotoxicity, while etilefrine’s moderate oral LD₅₀ (500 mg/kg in rats, analogous to alpha-Methylbenzyl alcohol in ) indicates lower acute toxicity .

- Adrenaline’s narrow therapeutic index highlights the critical role of substituents (3,4-dihydroxy groups) in balancing efficacy and cardiovascular risks .

Biological Activity

Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other medical applications. This article reviews the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its aminooxy functional group, which is known to play a crucial role in biological interactions. The compound's molecular formula is , and it has a molecular weight of approximately 203.68 g/mol. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and modulate signaling pathways involved in cell proliferation and apoptosis. Research indicates that compounds with similar structures can influence the Wnt signaling pathway, which is critical in cancer biology.

Key Mechanisms:

- Inhibition of CBP/p300 : The compound may inhibit the CREB-binding protein (CBP) and p300, which are essential for the transcriptional activation of genes involved in cell growth and survival. This inhibition can lead to reduced tumor growth in certain cancer types .

- Regulation of Apoptosis : this compound has been shown to induce apoptosis in cancer cells, potentially through the modulation of survivin expression, an anti-apoptotic protein .

Table 1: Summary of Biological Activities

Case Studies

- Breast Cancer Study : A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with increased apoptosis markers observed through flow cytometry analysis .

- Colorectal Cancer Model : In a colorectal cancer model, treatment with the compound resulted in decreased tumor size and weight compared to control groups. The mechanism was linked to the downregulation of survivin and upregulation of pro-apoptotic factors .

Toxicological Profile

The safety profile of this compound has been assessed in various studies. Long-term exposure studies indicate no significant adverse effects at therapeutic doses, although further research is necessary to fully understand its toxicological implications .

Q & A

Q. How to design dose-response studies for receptor selectivity profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.